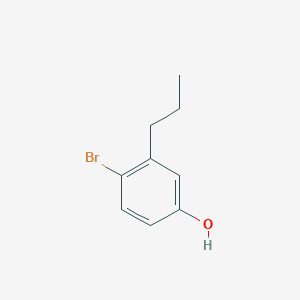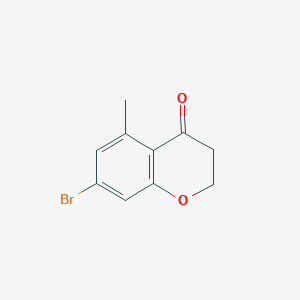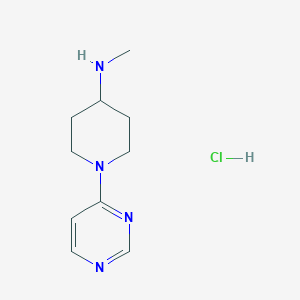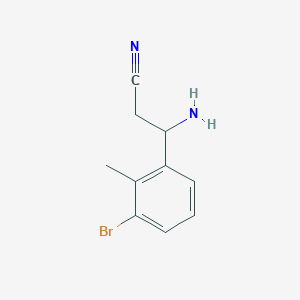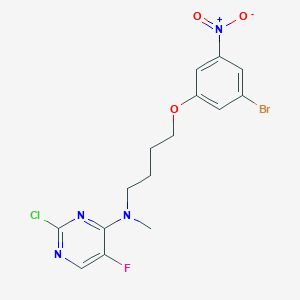
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a brominated nitrophenoxy moiety, a chlorinated fluoropyrimidine core, and a butyl linker. These structural elements contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Brominated Nitrophenoxy Intermediate: This step involves the nitration of a bromophenol derivative to introduce the nitro group, followed by etherification with a butyl halide to form the nitrophenoxy intermediate.
Synthesis of the Chlorinated Fluoropyrimidine Core: This step involves the chlorination and fluorination of a pyrimidine derivative, typically using reagents such as thionyl chloride and fluorine gas.
Coupling of Intermediates: The final step involves the coupling of the brominated nitrophenoxy intermediate with the chlorinated fluoropyrimidine core under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium tert-butoxide)
Reduction Reactions: Hydrogen gas, palladium catalyst
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Major Products Formed
Substitution Reactions: Substituted derivatives with new functional groups replacing bromine or chlorine
Reduction Reactions: Amino derivatives
Oxidation Reactions: Aldehydes, carboxylic acids
科学的研究の応用
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. For example, the nitrophenoxy moiety may interact with hydrophobic pockets, while the pyrimidine core can form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
- N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-N-methyl-5-phenylpyrimidin-4-amine
- tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate
Uniqueness
N-(4-(3-Bromo-5-nitrophenoxy)butyl)-2-chloro-5-fluoro-N-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the nitrophenoxy and pyrimidine moieties, makes it a versatile compound for various applications in scientific research.
特性
分子式 |
C15H15BrClFN4O3 |
|---|---|
分子量 |
433.66 g/mol |
IUPAC名 |
N-[4-(3-bromo-5-nitrophenoxy)butyl]-2-chloro-5-fluoro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C15H15BrClFN4O3/c1-21(14-13(18)9-19-15(17)20-14)4-2-3-5-25-12-7-10(16)6-11(8-12)22(23)24/h6-9H,2-5H2,1H3 |
InChIキー |
RSYACXJFMJVFAD-UHFFFAOYSA-N |
正規SMILES |
CN(CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br)C2=NC(=NC=C2F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


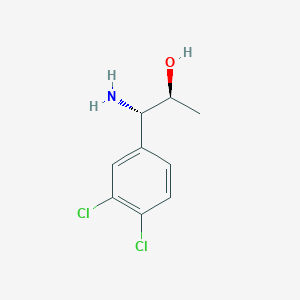

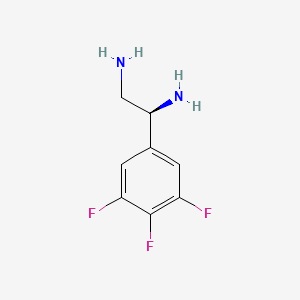

![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)
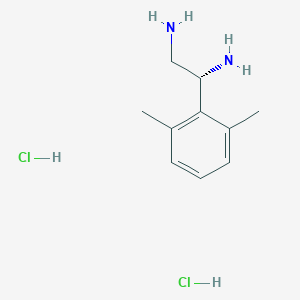
![methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13043384.png)
![(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13043387.png)
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)
